N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C16H22N6O3S2 and its molecular weight is 410.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research on related heterocyclic compounds such as 1,3,4-thiadiazoles and pyrazoles reveals their importance in synthesizing novel agents with potential anti-inflammatory, analgesic, antimicrobial, and other biological activities. These compounds are often explored for their cyclooxygenase inhibition properties and their effectiveness in various therapeutic areas, including pain management and inflammation reduction. The synthesis of novel heterocycles derived from natural products or through novel synthetic pathways often leads to compounds with significant biological activities, highlighting the potential of these chemical frameworks in drug development (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020; Husam A. Ameen, Ahlam J. Qasir, 2017).
Antimicrobial Studies
Thiadiazole derivatives, including those incorporating the pyrazole moiety, have been investigated for their antimicrobial properties. These studies aim to design and synthesize new derivatives that exhibit antibacterial and antifungal activities, addressing the ongoing need for new antimicrobial agents to combat resistant strains of bacteria and fungi. The structural modification of thiadiazole compounds to include various functional groups can lead to enhanced antimicrobial efficacy (Husam A. Ameen, Ahlam J. Qasir, 2017).
Fluorescent Dyes and Materials Science
Compounds similar in structure to the one mentioned have been utilized in the synthesis of fluorescent dyes and materials. These compounds can exhibit interesting photophysical properties, such as fluorescence, making them useful in creating fluorescent probes for biological imaging, materials with specific light-emitting properties, and in the development of organic electronics. The synthesis of fluorescent compounds often involves the incorporation of heterocyclic moieties that can influence the photophysical characteristics of the resultant materials (Marzena Witalewska, Anna Wrona-Piotrowicz, J. Zakrzewski, 2019).
Properties
IUPAC Name |
N-[5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O3S2/c1-21-9-11(14(20-21)25-2)13(24)17-15-18-19-16(27-15)26-10-12(23)22-7-5-3-4-6-8-22/h9H,3-8,10H2,1-2H3,(H,17,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQKDWWNJDTFAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.